N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Medicinal chemistry Oxadiazole regioisomerism Hydrogen-bond acceptor capacity

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS 1820717-19-8 as the dihydrochloride salt; free-base CAS 1184532-85-1) belongs to the 4-piperidinecarboxamide class bearing a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene spacer to the carboxamide nitrogen. The free base has molecular formula C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g·mol⁻¹.

Molecular Formula C10H17ClN4O2
Molecular Weight 260.72
CAS No. 1820717-19-8
Cat. No. B2646336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
CAS1820717-19-8
Molecular FormulaC10H17ClN4O2
Molecular Weight260.72
Structural Identifiers
SMILESCC1=NOC(=N1)CNC(=O)C2CCNCC2
InChIInChI=1S/C10H16N4O2/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15)
InChIKeyRAFCEAYCYWPJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS 1820717-19-8) – Compound Class and Baseline Characteristics for Procurement Evaluation


N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS 1820717-19-8 as the dihydrochloride salt; free-base CAS 1184532-85-1) belongs to the 4-piperidinecarboxamide class bearing a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene spacer to the carboxamide nitrogen. The free base has molecular formula C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g·mol⁻¹ [1]. The dihydrochloride salt (C₁₀H₁₈Cl₂N₄O₂, MW 297.18 g·mol⁻¹) is the most commonly catalogued form among commercial vendors . The 1,2,4-oxadiazole ring, in its 3-methyl-5-substituted regioisomeric orientation, distinguishes this compound from 1,3,4-oxadiazole- and 1,2,5-oxadiazole-containing analogs and influences its hydrogen-bond acceptor capacity and metabolic stability profile [2].

Why N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide Cannot Be Interchanged with Generic Oxadiazole-Piperidine Carboxamides


Generic substitution among oxadiazole-piperidine-4-carboxamide congeners is not supported by available evidence because the three positional isomers of the oxadiazole ring (1,2,4- vs. 1,3,4- vs. 1,2,5-oxadiazole) exhibit substantially different hydrogen-bond acceptor geometries, dipole moments, and metabolic stability profiles [1]. Within the 1,2,4-oxadiazole subclass, variation of the substituent at the 3-position of the oxadiazole ring (methyl, aryl, or heteroaryl) alters both lipophilicity and the spatial orientation of the piperidine-carboxamide pharmacophore relative to the oxadiazole hydrogen-bond acceptor [2]. Furthermore, the free base versus dihydrochloride salt form dictates aqueous solubility, hygroscopicity, and compatibility with downstream synthetic or formulation workflows . These differences preclude simple interchange without revalidation of synthetic routes, assay performance, or biological activity.

Quantitative Differentiation Evidence for N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS 1820717-19-8) Relative to Closest Analogs


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Topological Polar Surface Area and Hydrogen-Bond Acceptor Differentiation

The target compound possesses a 1,2,4-oxadiazole ring substituted at the 3- and 5-positions. Its topological polar surface area (TPSA) is calculated as 80.1 Ų, with the oxadiazole N4 atom acting as a hydrogen-bond acceptor and the carboxamide oxygen providing a second acceptor site [1]. In contrast, the regioisomeric compound N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide contains a 1,3,4-oxadiazole ring, which presents a different spatial arrangement of the hydrogen-bond acceptor nitrogen atoms and a distinct dipole moment vector [2]. The 1,2,4-oxadiazole arrangement places the ring oxygen atom adjacent to only one nitrogen, whereas the 1,3,4-oxadiazole places the oxygen between two nitrogen atoms, altering both the electron distribution and the preferred hydrogen-bond geometry with biological targets [2].

Medicinal chemistry Oxadiazole regioisomerism Hydrogen-bond acceptor capacity

Purity Specification: Vendor-Verified Batch Purity for CAS 1820717-19-8 (Dihydrochloride) and CAS 1184532-85-1 (Free Base)

The dihydrochloride salt form (CAS 1820717-19-8) is commercially available with a minimum purity specification of 95% as verified by NMR, HPLC, and GC from Bidepharm , while the free base (CAS 1184532-85-1) is catalogued at 97% purity by ChemeSource and 98% purity by Leyan . These vendor-specified purities provide a procurement baseline. In contrast, closely related analogs such as 1-((2-fluorophenyl)sulfonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide are available only as custom synthesis items without publicly disclosed batch-analysis data, increasing procurement risk and lead time .

Quality control Compound procurement Analytical chemistry

Free Base vs. Dihydrochloride Salt: Molecular Weight, Solubility, and Formulation-Relevant Differentiation

The target compound is available in two distinct forms: the free base (CAS 1184532-85-1, MW 224.26, C₁₀H₁₆N₄O₂) and the dihydrochloride salt (CAS 1820717-19-8, MW 297.18, C₁₀H₁₈Cl₂N₄O₂) [1]. The dihydrochloride salt contains two equivalents of HCl, increasing aqueous solubility relative to the free base, which is critical for biological assay preparation in aqueous buffers [2]. This contrasts with the monohydrochloride analog CAS 1351620-52-4 (C₁₀H₁₇ClN₄O₂, MW 260.72), which contains only one equivalent of HCl and exhibits intermediate solubility characteristics . Selection between these salt forms directly impacts dissolution rate, solution stability, and compatibility with pH-sensitive experimental systems.

Salt-form selection Solubility Formulation development

1,2,4-Oxadiazole Class-Level Inference: Carbonic Anhydrase Isoform Inhibition Potential

Compounds bearing the 1,2,4-oxadiazole moiety have been recognized as selective inhibitors of human carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoforms CA-IX and CA-XII, which are overexpressed in hypoxic tumors [1]. While specific inhibitory constants for the target compound have not been reported in the public literature, structurally related N-[(3-methyl-oxadiazolyl)methyl]piperidine-4-carboxamide derivatives have been described as CA-IX/XII inhibitors in patent disclosures . The target compound's free secondary amine on the piperidine ring provides a derivatization handle that is absent in N-substituted piperidine analogs (e.g., N-acyl or N-sulfonyl derivatives), enabling late-stage functionalization for structure-activity relationship (SAR) exploration targeting specific CA isoforms .

Carbonic anhydrase inhibition Anticancer research Hypoxic tumor targeting

Recommended Application Scenarios for N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS 1820717-19-8) Based on Verified Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Carbonic Anhydrase Isoforms

The compound's free piperidine secondary amine provides a versatile synthetic handle for late-stage derivatization (acylation, sulfonylation, reductive amination) to generate focused compound libraries. The 1,2,4-oxadiazole-3-methyl-5-substituted regioisomeric orientation positions the oxadiazole ring to act as a hydrogen-bond acceptor, a pharmacophoric feature associated with carbonic anhydrase isoform recognition [1]. The dihydrochloride salt form (CAS 1820717-19-8) ensures aqueous solubility for direct use in enzymatic assays without organic co-solvent interference [2].

Reference Standard in Oxadiazole Regioisomer Activity Profiling

Because the compound contains the 1,2,4-oxadiazole regioisomer, it can serve as a defined reference for comparative studies benchmarking biological activity differences among 1,2,4-, 1,3,4-, and 1,2,5-oxadiazole congeners. The availability of batch-certified material with ≥95% purity and multi-method analytical verification (NMR, HPLC, GC) supports its use as a quality-controlled reference compound in such cross-regioisomer comparisons .

Synthetic Intermediate for Piperidine-N-Derivatized Chemical Probes

The 3-methyl substituent on the oxadiazole ring confers lower steric bulk compared to 3-aryl analogs (e.g., 3-phenyl or 3-(4-methylphenyl) derivatives), potentially resulting in better synthetic accessibility and more predictable reactivity at the piperidine NH. This makes it suitable as a core intermediate for constructing chemical probes where minimal steric interference from the oxadiazole substituent is desired [3].

Physicochemical Calibration Standard for Oxadiazole-Containing Compound Libraries

With a well-defined molecular weight (224.26 free base), TPSA of 80.1 Ų, and two hydrogen-bond donors (piperidine NH, carboxamide NH) plus four hydrogen-bond acceptors, the compound can function as a calibration standard for chromatographic method development (e.g., logD determination, HPLC retention time indexing) in compound libraries sharing the 1,2,4-oxadiazole-piperidine-4-carboxamide scaffold [4].

Quote Request

Request a Quote for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.